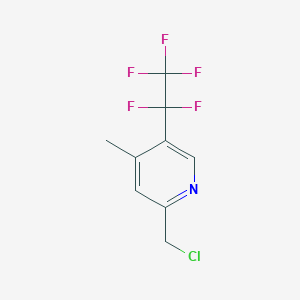

2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine

Descripción

2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a methyl group at position 4, and a pentafluoroethyl substituent at position 3. The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the pentafluoroethyl group contributes strong electron-withdrawing effects, influencing the pyridine ring’s electronic properties.

Propiedades

Fórmula molecular |

C9H7ClF5N |

|---|---|

Peso molecular |

259.60 g/mol |

Nombre IUPAC |

2-(chloromethyl)-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine |

InChI |

InChI=1S/C9H7ClF5N/c1-5-2-6(3-10)16-4-7(5)8(11,12)9(13,14)15/h2,4H,3H2,1H3 |

Clave InChI |

WUXBRCJDXNKOFT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC=C1C(C(F)(F)F)(F)F)CCl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas: La síntesis de este compuesto involucra varios métodos. Un enfoque es la reacción de 3,5-dicloro-2,4,6-trifluoropiridina o 3-cloro-2,4,5,6-tetrafluoropiridina, disponibles comercialmente, con metóxido de sodio, lo que produce el producto deseado . Pueden existir más optimizaciones y variaciones, pero esto proporciona un punto de partida.

Producción Industrial: Los métodos de producción a escala industrial para este compuesto específico no están ampliamente documentados. La investigación y el desarrollo en esta área pueden producir procesos más eficientes en el futuro.

Análisis De Reacciones Químicas

Reactividad: Debido a la presencia de fuertes sustituyentes atractores de electrones (átomos de flúor) en el anillo aromático, las fluoropiridinas como nuestro compuesto exhiben una basicidad reducida y una menor reactividad en comparación con sus análogos clorados o bromados. Las reacciones comunes incluyen sustitución, ciclación y otras transformaciones.

Reactivos y Condiciones Comunes: Los reactivos y condiciones específicas dependen de la reacción deseada. Por ejemplo, la reacción de Umemoto o la reacción de Balts-Schiemann pueden emplearse para la fluoración. Los catalizadores Pd/C con formiato de amonio pueden facilitar diversas transformaciones .

Productos Principales: Los productos principales formados a partir de reacciones que involucran 2-Clorometil-4-metil-5-pentafluoroetilpiridina incluirían derivados con diferentes sustituyentes o grupos funcionales.

Aplicaciones Científicas De Investigación

Química: Los investigadores exploran la reactividad de este compuesto y lo utilizan como bloque de construcción para moléculas más complejas. Sus propiedades únicas lo hacen valioso en química sintética.

Biología y Medicina: Si bien las aplicaciones específicas no están bien documentadas, los compuestos fluorados a menudo encuentran uso en el descubrimiento de fármacos y agentes de imagenología. Las moléculas que contienen flúor se han estudiado por su potencial en diversos contextos biológicos.

Industria: Los compuestos modificados con flúor se buscan por sus propiedades mejoradas, como una mayor estabilidad y biodisponibilidad. Las aplicaciones en agroquímicos y productos farmacéuticos son prometedoras .

Mecanismo De Acción

El mecanismo preciso por el cual 2-Clorometil-4-metil-5-pentafluoroetilpiridina ejerce sus efectos sigue siendo un área de investigación en curso. Es probable que interactúe con objetivos moleculares o vías específicas, pero se necesitan más estudios para dilucidar estos detalles.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-chloromethyl-4-methyl-5-pentafluoroethylpyridine can be contextualized by comparing it to analogous pyridine and pyrimidine derivatives. Below is a qualitative analysis based on substituent effects, reactivity, and applications:

Table 1: Comparative Analysis of Structural Analogues

Key Observations

Substituent Reactivity: The chloromethyl group in the target compound offers higher reactivity toward nucleophilic substitution compared to the hydroxymethyl group in 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine, making the former more suitable for alkylation reactions .

Electronic and Steric Effects :

- The methyl group at position 4 in the target compound introduces steric hindrance, which may slow down reactions at the adjacent positions compared to 4-chloro-5-fluoro-2-methylpyridine, where the methyl group is at position 2 .

- Pyrimidine derivatives (e.g., 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) exhibit higher polarity due to dual nitrogen atoms, favoring applications in polar solvents or hydrogen-bonding interactions .

Applications :

- The target compound’s pentafluoroethyl group aligns with trends in agrochemicals, where fluorinated moieties improve bioavailability and metabolic stability.

- In contrast, hydroxymethyl-containing analogues (e.g., ) are prioritized in pharmaceuticals for their ability to form hydrogen bonds with biological targets.

Research Findings and Limitations

- Data Gaps: The provided evidence lacks quantitative data (e.g., melting points, solubility) for direct comparisons. Conclusions are inferred from substituent chemistry and known trends.

- Contradictions: While emphasizes microbial screening for amino-substituted pyridines, the target compound’s applications are hypothesized to diverge due to its distinct substituent profile .

Actividad Biológica

2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes a chloromethyl group and a pentafluoroethyl substituent. This compound has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide and herbicide. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 303.66 g/mol. The presence of multiple fluorine atoms enhances its stability and alters its electronic properties, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant insecticidal properties. Its mechanism of action is primarily linked to interference with the nervous systems of target organisms, similar to other fluorinated compounds. Additionally, there are indications that this compound may possess antimicrobial properties, although specific data on these effects remain limited.

Insecticidal Properties

The insecticidal efficacy of this compound is attributed to its lipophilicity and persistence in the environment. Studies suggest that fluorinated compounds can enhance the potency of pesticides by improving their absorption and retention in biological systems.

Key Findings:

- Mechanism: Disruption of neurotransmission in insects.

- Efficacy: Higher activity compared to non-fluorinated analogs due to enhanced binding affinity to target sites.

Antimicrobial Activity

While less studied than its insecticidal properties, preliminary research suggests that pyridine derivatives may exhibit antimicrobial effects. The exact mechanism remains under investigation, but it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways.

Comparative Analysis

To better understand the position of this compound within its class, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl and pentafluoroethyl groups | Insecticidal potential |

| Pentafluorophenylpyridines | Fluorinated phenyl group | Varies by specific compound |

| Chloroalkyl Pyridines | Various alkyl substituents | Varies by specific compound |

| Fluorinated Imidazoles | Different heterocyclic structure | Antimicrobial properties |

This table illustrates the unique attributes of this compound, particularly its enhanced biological activity due to halogenation.

Case Studies

- Insecticidal Efficacy Study : A study conducted on various insect species demonstrated that formulations containing this compound resulted in significant mortality rates compared to controls. The study highlighted the importance of dosage and application method in maximizing efficacy.

- Antimicrobial Screening : In vitro tests showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in agricultural settings where microbial resistance is a concern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.